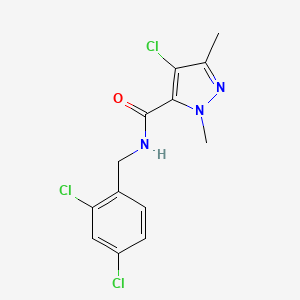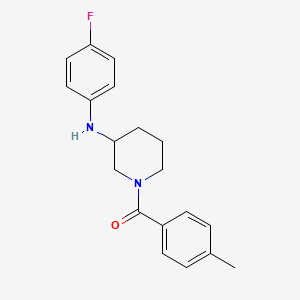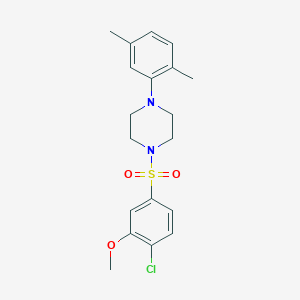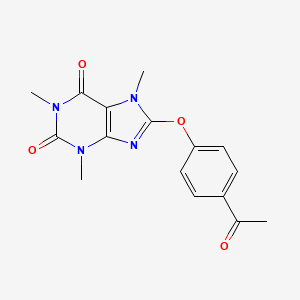![molecular formula C20H25N3OS B6110110 2-[(5-Methylthiophen-2-yl)methyl]-7-(pyridin-3-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6110110.png)
2-[(5-Methylthiophen-2-yl)methyl]-7-(pyridin-3-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-Methylthiophen-2-yl)methyl]-7-(pyridin-3-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one is a complex organic compound featuring a spirocyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both thiophene and pyridine rings in its structure suggests it may exhibit unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Methylthiophen-2-yl)methyl]-7-(pyridin-3-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one typically involves multistep organic reactions. One common approach is to start with the preparation of the spirocyclic core, followed by the introduction of the thiophene and pyridine substituents. Key steps may include:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable diamine and a ketone.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Friedel-Crafts alkylation reaction using 5-methylthiophene as the starting material.
Attachment of the Pyridine Ring: The pyridine ring can be attached through a nucleophilic substitution reaction using pyridine-3-carboxaldehyde.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-[(5-Methylthiophen-2-yl)methyl]-7-(pyridin-3-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the thiophene and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted thiophene and pyridine derivatives.
Aplicaciones Científicas De Investigación
2-[(5-Methylthiophen-2-yl)methyl]-7-(pyridin-3-ylmethyl)-2,7-diazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mecanismo De Acción
The mechanism of action of 2-[(5-Methylthiophen-2-yl)methyl]-7-(pyridin-3-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiophene and pyridine rings. These interactions may modulate various biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: This compound also features a thiophene ring and has been synthesized via a multicomponent reaction.
2,5-Bis(5-methylthiophen-2-yl)benzene-1,4-diamine:
Uniqueness
2-[(5-Methylthiophen-2-yl)methyl]-7-(pyridin-3-ylmethyl)-2,7-diazaspiro[45]decan-6-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
2-[(5-methylthiophen-2-yl)methyl]-7-(pyridin-3-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c1-16-5-6-18(25-16)14-22-11-8-20(15-22)7-3-10-23(19(20)24)13-17-4-2-9-21-12-17/h2,4-6,9,12H,3,7-8,10-11,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBIMOVWWNGZPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CN2CCC3(C2)CCCN(C3=O)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B6110028.png)

![2-{1-(2-ethoxybenzyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6110043.png)
![N-[[3-(cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl]-N-methyl-2-(2-methylimidazol-1-yl)ethanamine](/img/structure/B6110049.png)


![2-[4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6110075.png)
![(NZ)-N-[(7Z)-7,8-bis(hydroxyimino)-1,4-dioxaspiro[4.5]decan-9-ylidene]hydroxylamine](/img/structure/B6110077.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)cyclopentanecarboxamide](/img/structure/B6110081.png)
![[1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]methanol](/img/structure/B6110101.png)
![2-[4-(2,4-difluorobenzyl)-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6110102.png)
![5-[(5-bromo-1H-indol-3-yl)methylene]-1-(3-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6110104.png)
![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6110116.png)

